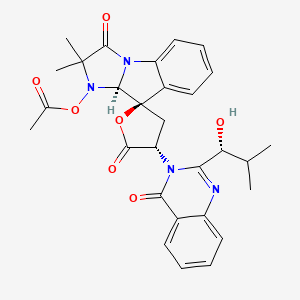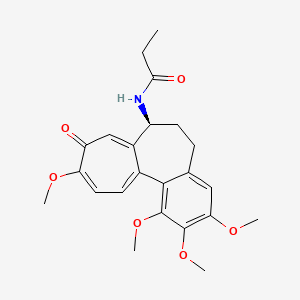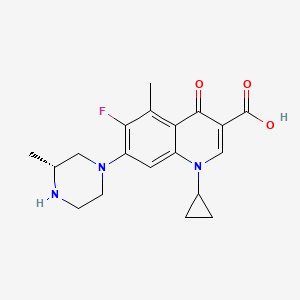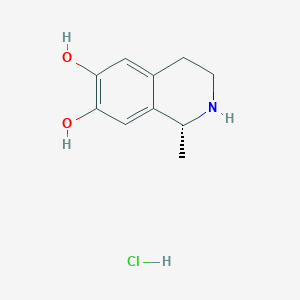
R-(+)-Salsolinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(+)-Salsolinol hydrochloride: is a chiral isoquinoline alkaloid derivative. It is a hydrochloride salt form of R-(+)-Salsolinol, which is a naturally occurring compound found in the brain and various plants. This compound has garnered interest due to its potential neuropharmacological effects and its role in the metabolism of dopamine, a critical neurotransmitter.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield R-(+)-Salsolinol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: R-(+)-Salsolinol can undergo oxidation to form various quinone derivatives.
Reduction: The compound can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: R-(+)-Salsolinol hydrochloride is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in the metabolism of dopamine. It is used to investigate the biochemical pathways involved in neurodegenerative diseases like Parkinson’s disease.
Medicine: The compound has potential therapeutic applications due to its neuropharmacological effects. It is being explored as a treatment for neurological disorders and as a tool to understand the mechanisms of addiction and neuroprotection.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of various bioactive compounds.
Wirkmechanismus
R-(+)-Salsolinol hydrochloride exerts its effects primarily through interactions with the dopaminergic system. It can inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, it may act as an agonist or antagonist at various dopamine receptors, modulating their activity. The compound also influences the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.
Vergleich Mit ähnlichen Verbindungen
Salsolinol: The racemic form of R-(+)-Salsolinol, which contains both R and S enantiomers.
Tetrahydropapaveroline: Another isoquinoline derivative with similar neuropharmacological properties.
Norsalsolinol: A structurally related compound with distinct biological activities.
Uniqueness: R-(+)-Salsolinol hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its racemic or S enantiomer counterparts. Its selective interaction with dopamine receptors and enzymes involved in dopamine metabolism makes it a valuable tool in neuropharmacological research.
Eigenschaften
CAS-Nummer |
57916-12-8 |
|---|---|
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
WSVCGYSRZYNJMC-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



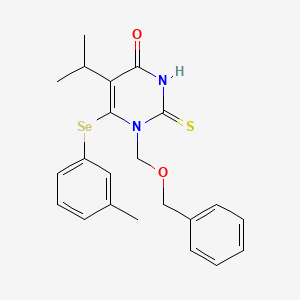




![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)



